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molecular formula CH5N3O4 B085717 Urea nitrate CAS No. 124-47-0

Urea nitrate

Cat. No. B085717
M. Wt: 123.07 g/mol
InChI Key: AYTGUZPQPXGYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334315B2

Procedure details

Sulfuric acid (365.8 g, 3.73 mol, 10 eq) was added drop wise to p-toluidine (40 g, 0.37 mol) at it and stirred the contents to obtain a clear solution. Then Urea nitrate (45.5 g, 0.37 mol, 1 eq) was added at 0-10° C. and stirred the reaction mass for 30 min at the same temperature. Progress of the reaction was monitored by TLC (30% ethyl acetate/hexane, Rf˜0.5). On completion of the reaction, reaction mixture was quenched with ice water and the solid formed was filtered. Solid obtained was taken in 20% NaOH solution (up to pH˜12) and filtered. Washed the solid and dried to yield the required product as an yellow colored solid (50 g, 88% yield).
Quantity
365.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1.[N+]([O-])(O)=O.N[C:19]([NH2:21])=O.[C:22]([O:25]CC)(=[O:24])C.[CH3:28]CCCCC>[OH-].[Na+]>[NH:6]1[C:7]2[C:12](=[CH:11][C:10]([CH:13]([CH3:28])[C:22]([OH:25])=[O:24])=[CH:9][CH:8]=2)[CH:19]=[N:21]1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
365.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Step Two
Name
Quantity
45.5 g
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=O)N
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred the contents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
STIRRING
Type
STIRRING
Details
stirred the reaction mass for 30 min at the same temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
On completion of the reaction, reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with ice water
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Solid obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
Washed the solid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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